molecular formula C13H15NO B3048971 (4-Methylenepiperidin-1-yl)(phenyl)methanone CAS No. 188904-84-9

(4-Methylenepiperidin-1-yl)(phenyl)methanone

Cat. No.: B3048971
CAS No.: 188904-84-9
M. Wt: 201.26 g/mol
InChI Key: DLNNUXOAZQFEAN-UHFFFAOYSA-N
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Description

(4-Methylenepiperidin-1-yl)(phenyl)methanone is a methanone derivative featuring a piperidine ring substituted with a methylene group at the 4-position and a phenyl group attached via a ketone linkage. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.26 g/mol . The compound is structurally characterized by the presence of a rigid piperidine scaffold and a planar phenyl group, which influence its electronic and steric properties. It has been identified as an impurity in pharmaceutical syntheses, particularly in the context of antifungal agents like efinaconazole, where structural modifications to the piperidine ring are critical for activity .

Properties

IUPAC Name

(4-methylidenepiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNNUXOAZQFEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454651
Record name N-benzoyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188904-84-9
Record name N-benzoyl-4-methylenepiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylenepiperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine derivatives with phenylmethanone precursors. One common method involves the reaction of 4-methylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (4-Methylenepiperidin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Methylenepiperidin-1-yl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methylenepiperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (4-methylenepiperidin-1-yl)(phenyl)methanone, we compare it with structurally and functionally related methanone derivatives. Key compounds include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Relevance References
This compound C₁₃H₁₅NO 201.26 4-methylenepiperidine, phenyl ketone Pharmaceutical impurity; scaffold for antifungal agents
(3-Ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone C₂₄H₂₂O₃ 358.43 Naphthalene core, ethoxy/methoxy substituents Crystallographic studies (dihedral angles: 61.97–69.4°)
(R)-(2-Fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone C₂₁H₁₉FNO₃ 352.38 Fluorophenyl, ethynyl linker, hydroxylpiperidine Antiviral/antimicrobial candidate
(10-Methyl-10H-phenothiazin-1-yl)(phenyl)methanone (PTZ-KT) C₂₀H₁₅NOS 325.40 Phenothiazine fused ring, phenyl ketone Redox flow battery material (electron distribution studies)
(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone C₁₃H₁₆FNO 221.27 Fluorophenyl, methylpiperidine Neurological receptor modulation
[4-(Hydroxymethyl)piperidin-1-yl]-phenylmethanone C₁₃H₁₇NO₂ 219.28 Hydroxymethylpiperidine, phenyl ketone Intermediate in antifungal drug synthesis

Key Comparisons

Structural Flexibility vs. Rigidity: The 4-methylenepiperidine group introduces rigidity, which contrasts with compounds like (3-ethyl-6,7-dimethoxynaphthalene-1-yl)(phenyl)methanone, where the naphthalene core allows for greater conformational flexibility. Dihedral angles between aromatic rings in the latter range from 61.97° to 69.4°, suggesting varied packing efficiencies in solid-state structures .

Electronic Effects: Substituents on the piperidine or phenyl rings significantly alter electronic properties. In PTZ-KT, the fused phenothiazine ring system enables extended π-conjugation, enhancing electron delocalization critical for redox applications .

Biological Activity: Hydrophilic groups like the hydroxymethyl in [4-(hydroxymethyl)piperidin-1-yl]-phenylmethanone improve solubility, making it a preferred intermediate in antifungal syntheses. In contrast, the methylenepiperidine group in the target compound may reduce polarity, affecting pharmacokinetics . The ethynyl linker in (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone introduces steric bulk, which could hinder enzymatic degradation, enhancing antimicrobial persistence .

Synthetic Accessibility :

  • The target compound is synthesized via straightforward alkylation/ketone coupling, whereas derivatives like PTZ-KT require multi-step fused-ring syntheses, increasing complexity and cost .

Biological Activity

(4-Methylenepiperidin-1-yl)(phenyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15NO
  • Molecular Weight : 215.27 g/mol
  • CAS Number : 188904-84-9
  • Chemical Structure : The compound features a piperidine ring substituted with a phenyl group and a methanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit the following activities:

  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit microbial growth, which is crucial for developing new antibiotics.
  • Anticancer Activity : Research indicates that it may have cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Properties :
    • In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The compound was shown to induce apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects :
    • Research utilizing macrophage models indicated that this compound could reduce the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameActivity TypeKey Findings
2-Methyl-3-(piperidin-2-yl)propanoic acid hydrochlorideAntimicrobialEffective against a broader spectrum of bacteria
Diarylidene-N-Methyl-4-PiperidonesAnti-inflammatorySuperior anti-inflammatory effects compared to curcumin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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